N-[3,5-bis(trifluoromethyl)phenyl]-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2F6N2O2/c22-16-4-3-11(6-17(16)23)10-31-5-1-2-15(19(31)33)18(32)30-14-8-12(20(24,25)26)7-13(9-14)21(27,28)29/h1-9H,10H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETQQOBUJUVFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS Number: 338754-42-0) is a synthetic compound with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C21H12Cl2F6N2O2
- Molecular Weight : 509.23 g/mol
- Purity : Typically >90%
The compound exhibits a range of biological activities primarily attributed to its structural features, including the trifluoromethyl groups and the pyridinecarboxamide moiety. These structural elements enhance lipophilicity and modulate interactions with biological targets.
1. Cholinesterase Inhibition
A study highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. The compound demonstrated moderate inhibition with IC50 values ranging from 18.2 to 196.6 µmol/L for AChE and 9.2 to 196.2 µmol/L for BuChE. These findings suggest that derivatives of this compound could be developed for treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission .
2. Antimicrobial Activity
The compound has shown promising results against drug-resistant bacteria. In antimicrobial studies, derivatives featuring the trifluoromethyl group exhibited potent growth inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Minimum inhibitory concentration (MIC) values were as low as 0.5 µg/mL for some derivatives, indicating strong antibacterial properties .
Case Study 1: Cholinesterase Inhibition
In a comparative study of various derivatives, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide was identified as the most effective dual inhibitor of AChE and BuChE among a series of synthesized compounds. The structure-activity relationship indicated that modifications to the phenolic hydroxyl position could enhance selectivity and potency against these enzymes .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of pyrazole derivatives containing the trifluoromethyl group revealed that several compounds effectively disrupted biofilm formation in MRSA strains. The most potent compounds showed MBEC values as low as 1 µg/mL against biofilms formed by S. aureus and Enterococcus faecalis .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-[3,5-bis(trifluoromethyl)phenyl]-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, and what starting materials are critical?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves coupling (S)-piperidine-2-carboxylic acid derivatives with substituted benzaldehydes, as seen in analogous pyridazinecarboxamide syntheses. For example, the European patent EP 4 374 877 A2 describes a three-step process: (1) ester hydrolysis of a piperidine derivative, (2) Schiff base formation with fluorinated benzaldehydes, and (3) cyclization under acidic conditions . Key starting materials include trifluoromethyl-substituted aryl halides and dichlorobenzyl-protected intermediates.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and fluorine-rich substituents. Purity should be validated via reversed-phase HPLC with UV detection (220–280 nm), using a C18 column and acetonitrile/water gradient elution. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability, critical for batch consistency in pharmacological studies.
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts. For solid-state stability, use dynamic vapor sorption (DVS) to assess hygroscopicity and X-ray powder diffraction (XRPD) to detect polymorphic transitions.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents on the pyridine and benzyl rings. For example:
- Replace trifluoromethyl groups with other electron-withdrawing groups (e.g., nitro, cyano).
- Introduce bioisosteres for the dichlorobenzyl moiety (e.g., 3,4-difluoro or thiophene derivatives).
Test derivatives in in vitro assays (e.g., kinase inhibition, cytotoxicity) and correlate activity with logP and polar surface area (PSA) calculated via molecular modeling tools like Schrödinger Suite .
Q. How should conflicting data on synthetic yields or biological activity be resolved?
- Methodological Answer : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized catalyst loading). Use design of experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity). For biological data discrepancies, validate assays with positive/negative controls and orthogonal methods (e.g., SPR for binding affinity vs. cellular IC).
Q. What strategies are recommended for designing in vitro assays to assess target engagement in complex biological matrices?
- Methodological Answer : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays for high-throughput screening. Pre-treat biological samples (e.g., plasma, lysates) with charcoal stripping to reduce nonspecific binding. Include competitive inhibitors to confirm target specificity. For intracellular targets, employ NanoBRET or thermal shift assays to monitor compound-target interactions in live cells.
Q. How can metabolic stability and reactive metabolite formation be mitigated during lead optimization?
- Methodological Answer : Perform hepatic microsomal stability assays (human/rodent) with LC-MS/MS quantification. Introduce steric hindrance near labile sites (e.g., methyl groups adjacent to the pyridine ring) or replace metabolically vulnerable substituents (e.g., morpholine with piperazine). Use glutathione trapping assays to identify reactive intermediates and guide structural refinements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
